molecular formula C8H14ClNO2 B1378205 exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 68322-48-5

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No.: B1378205
CAS No.: 68322-48-5
M. Wt: 191.65 g/mol
InChI Key: MFAUMPVIUINZHM-FXFNDYDPSA-N
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Description

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8) is a bicyclic organic compound featuring a seven-membered ring system with nitrogen and carbon atoms. The "exo" designation refers to the spatial orientation of the carboxylic acid group relative to the bicyclic framework. This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic disorders . Its hydrochloride salt enhances stability and solubility, making it suitable for industrial-scale applications.

Key properties:

  • Molecular formula: C₈H₁₂ClNO₂
  • Molecular weight: 189.64 g/mol
  • Structural features: A bicyclo[3.2.1]octane core with an exo-oriented carboxylic acid group and a tertiary nitrogen atom.

Properties

IUPAC Name

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAUMPVIUINZHM-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves the construction of the bicyclic framework followed by functional group modifications. One common synthetic route starts with the cyclization of suitable precursors to form the bicyclic core. This can be achieved through:

    Intramolecular Cyclization: Using starting materials that contain the necessary functional groups to form the bicyclic structure in a single step.

    Stepwise Synthesis: Building the bicyclic core through a series of reactions, such as aldol condensations, Michael additions, and subsequent cyclizations.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Catalytic Processes: Utilizing catalysts to improve reaction efficiency and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly methods to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or ethers.

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Applications

  • exo-8-Azabicyclo[3.2.1]octane derivatives have shown potential as ligands for neurotransmitter receptors, particularly in the modulation of cholinergic systems. Research indicates that these compounds can act as antagonists or agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders including Alzheimer's disease and schizophrenia .
  • Case Study : A study demonstrated that certain derivatives of exo-8-Azabicyclo[3.2.1]octane exhibited selective binding affinities for nAChRs, leading to improved cognitive function in animal models of dementia .

2. Pain Management

  • The compound's ability to interact with pain pathways suggests it may serve as a scaffold for developing novel analgesics. Its structural features allow for modifications that can enhance potency and selectivity for pain-related targets.
  • Case Study : In preclinical trials, modified versions of exo-8-Azabicyclo[3.2.1]octane were evaluated for their analgesic properties, showing significant reductions in pain responses in rodent models .

Synthetic Organic Chemistry

1. Building Block in Synthesis

  • This compound serves as an important intermediate in the synthesis of various complex organic molecules, particularly in the development of pharmaceuticals.
  • Its bicyclic structure allows for diverse functionalization, making it a versatile building block for synthesizing other biologically active compounds.
  • Data Table: Synthetic Applications
Application AreaCompound DerivedReference
NeuropharmacologynAChR Ligands
AnalgesicsNovel Pain Relievers
AntidepressantsSerotonergic Agents

Mechanism of Action

The mechanism of action of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Bicyclic Core

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS 54745-74-3)
  • Molecular formula: C₆H₁₀ClNO
  • Molecular weight : 147.60 g/mol
  • Key differences : Replaces one nitrogen atom in the bicyclic core with oxygen.
  • Applications : Primarily used as an intermediate in agrochemical and dyestuff synthesis .
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives (e.g., CAS 103980-44-5)
  • Molecular formula : Varies (e.g., C₁₉H₁₇N₅O₇S₃·HCl for a cephalosporin analog)
  • Structural features : Incorporates sulfur (thia) and nitrogen in a larger bicyclo[4.2.0] system.
  • Applications : Antibiotic derivatives (e.g., cephems) with enhanced β-lactamase resistance .

Functional Group Modifications

exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS 216753-55-8)
  • Molecular formula : C₈H₁₂ClN₂
  • Molecular weight : 172.66 g/mol
  • Key differences : Replaces the carboxylic acid (-COOH) with a nitrile (-CN) group.
  • Applications : Intermediate in synthesizing alkaloid analogs and kinase inhibitors .
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (Ecgonine hydrochloride, CAS 909885-36-5)
  • Molecular formula: C₉H₁₆ClNO₃
  • Molecular weight : 221.68 g/mol
  • Key differences : Contains a hydroxy group at C3 and a methyl group at N7.
  • Applications : Precursor in cocaine metabolite synthesis and chiral resolution studies .

Ketone and Alcohol Derivatives

8-Azabicyclo[3.2.1]octan-3-one hydrochloride (CAS 25602-68-0)
  • Molecular formula: C₇H₁₂ClNO
  • Molecular weight : 161.63 g/mol
  • Key differences : Features a ketone (-C=O) at C3 instead of a carboxylic acid.
  • Applications : Used in asymmetric catalysis and as a scaffold for tropane alkaloids .
8-Azabicyclo[3.2.1]octane-3-Methanol hydrochloride (CAS 1257442-93-5)
  • Molecular formula: C₈H₁₆ClNO
  • Molecular weight : 177.67 g/mol
  • Key differences : Substitutes the carboxylic acid with a hydroxymethyl (-CH₂OH) group.
  • Applications : Intermediate in antiviral and antipsychotic drug development .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid HCl 1523530-50-8 C₈H₁₂ClNO₂ 189.64 Carboxylic acid (-COOH) Pharmaceutical intermediates
8-Oxa-3-azabicyclo[3.2.1]octane HCl 54745-74-3 C₆H₁₀ClNO 147.60 Ether (-O-), amine (-NH-) Agrochemical synthesis
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile HCl 216753-55-8 C₈H₁₂ClN₂ 172.66 Nitrile (-CN) Kinase inhibitors
Ecgonine hydrochloride 909885-36-5 C₉H₁₆ClNO₃ 221.68 Hydroxy (-OH), methyl (-CH₃) Cocaine metabolite studies
8-Azabicyclo[3.2.1]octan-3-one HCl 25602-68-0 C₇H₁₂ClNO 161.63 Ketone (-C=O) Tropane alkaloid synthesis

Biological Activity

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic compound with significant biological activity, particularly as a neurotransmitter reuptake inhibitor. This article explores its structure, pharmacological properties, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
  • CAS Number : 68322-48-5
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • Purity : 97% .

exo-8-Azabicyclo[3.2.1]octane derivatives are primarily known for their role as monoamine reuptake inhibitors , affecting neurotransmitters such as serotonin, dopamine, and norepinephrine. These compounds have shown potential in treating various psychiatric disorders, including:

  • Depression
  • Anxiety disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder (OCD) .

Monoamine Reuptake Inhibition

Research indicates that exo-8-Azabicyclo[3.2.1]octane derivatives effectively inhibit the reuptake of monoamines in the central nervous system. This property is crucial for their antidepressant effects, as it enhances neurotransmitter availability in synaptic clefts.

Table 1: Inhibitory Potency of exo-8-Azabicyclo[3.2.1]octane Derivatives

CompoundTarget ReceptorIC50 (nM)Selectivity Ratio (μ:κ)
8-Azabicyclo[3.2.1]octan-3-yloxy-benzamideκ-opioid receptor2036
Other derivativesSerotonin/DopamineVariable>400

This table summarizes findings from studies that demonstrate the selectivity and potency of these compounds against various receptors .

Case Studies

A notable study published in Bioorganic & Medicinal Chemistry Letters highlighted a series of 8-azabicyclo[3.2.1]octan derivatives that exhibited potent κ-opioid receptor antagonism with good brain exposure, suggesting their potential in treating pain and mood disorders .

Another significant finding indicated that these compounds could reverse κ-agonist induced diuresis in vivo, showcasing their pharmacological versatility .

Safety and Toxicology

While exo-8-Azabicyclo[3.2.1]octane derivatives show promise in therapeutic applications, safety data indicates potential irritations upon exposure:

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Specific Target Organ Toxicity (Single Exposure) : Category 3 .

Q & A

Q. How can researchers optimize the synthesis of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves protecting the bicyclic amine group (e.g., using tert-butoxycarbonyl (Boc) protection) to prevent side reactions during carboxylation. Evidence from PharmaBlock Sciences highlights the use of Boc-protected intermediates (e.g., exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid) to stabilize reactive sites . Purification via recrystallization (using solvents like ethanol/water mixtures) and monitoring reaction progress with thin-layer chromatography (TLC) can enhance purity. Adjusting reaction temperature (e.g., maintaining ≤40°C during deprotection) minimizes degradation .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and UV detection at ~207 nm is effective. A mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) provides baseline separation, as demonstrated in clonidine hydrochloride analysis . Calibration curves (1–10 μg/mL) with R² >0.999 ensure accuracy. For structural confirmation, high-resolution mass spectrometry (HRMS) or NMR (e.g., ¹H/¹³C) resolves stereochemical details, as seen in Pharmacopeial Forum standards .

Q. How does the stereochemistry of this compound impact its physicochemical properties?

  • Methodological Answer : The exo configuration at C3 stabilizes the bicyclic framework, reducing ring strain compared to endo isomers. This affects solubility and melting point (mp ~235–253°C for related derivatives) . Computational modeling (e.g., DFT calculations) predicts dipole moments and logP values, while X-ray crystallography of analogs (e.g., tert-butyl esters) validates spatial arrangements .

Q. What stability studies are critical for formulating this compound in pharmaceutical compositions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Teva Pharmaceutical’s patent recommends lyophilization to prevent hydrolysis of the bicyclic core . pH-dependent studies (pH 3–7) reveal optimal stability in acidic buffers, with HPLC monitoring for by-products like decarboxylated derivatives .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid resolves enantiomers. For example, (1R,3r,5S)-configured analogs show distinct retention times (~12–18 min) . Circular dichroism (CD) spectroscopy further characterizes optical purity. Quantification requires spiking with known impurities (e.g., endo isomers) and validating limits of detection (LOD <0.1%) .

Q. What mechanistic insights explain the instability of this compound under basic conditions?

  • Methodological Answer : The bicyclic amine undergoes ring-opening via nucleophilic attack at the bridgehead nitrogen under basic conditions (pH >9). Kinetic studies (UV-Vis spectroscopy at 240 nm) reveal pseudo-first-order degradation, with activation energy (Ea) ~50 kJ/mol. Stabilizers like citric acid (1–5% w/v) protonate reactive sites, slowing degradation by >90% .

Q. How can metabolic pathways of this compound be predicted using in vitro models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C for 60 min. LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at C2 or C4) and phase II conjugates (glucuronides). CYP3A4/5 inhibition assays (using ketoconazole) confirm enzyme involvement. Cross-species comparisons (rat vs. human microsomes) assess metabolic stability .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) into target proteins (e.g., serotonin receptors) identifies key interactions: the carboxylic acid group forms hydrogen bonds with Arg156, while the bicyclic core fits hydrophobic pockets. QSAR models using descriptors like polar surface area (PSA) and ClogP predict bioavailability (e.g., PSA <90 Ų correlates with CNS penetration) .

Key Findings

  • Stereochemical Stability : The exo configuration minimizes steric strain, enhancing thermal stability .
  • Analytical Robustness : Reverse-phase HPLC with phosphate-methanol systems achieves <2% RSD in quantification .
  • Metabolic Liability : CYP3A4-mediated oxidation dominates metabolism, necessitating prodrug strategies for improved bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 2
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

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